molecular formula C12H16O4S B14292759 Methyl 5-(benzenesulfonyl)pentanoate CAS No. 120383-55-3

Methyl 5-(benzenesulfonyl)pentanoate

Cat. No.: B14292759
CAS No.: 120383-55-3
M. Wt: 256.32 g/mol
InChI Key: OTGPVFPWARWFIE-UHFFFAOYSA-N
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Description

Methyl 5-(benzenesulfonyl)pentanoate is an ester derivative featuring a benzenesulfonyl group attached to the pentanoate backbone. These compounds are typically synthesized via nucleophilic substitution or condensation reactions, with yields ranging from 87% to 89% for sulfonamide derivatives . The benzenesulfonyl moiety enhances biological activity, particularly in enzyme inhibition, as seen in studies targeting aminopeptidase N (APN) and metalloproteinases .

Properties

CAS No.

120383-55-3

Molecular Formula

C12H16O4S

Molecular Weight

256.32 g/mol

IUPAC Name

methyl 5-(benzenesulfonyl)pentanoate

InChI

InChI=1S/C12H16O4S/c1-16-12(13)9-5-6-10-17(14,15)11-7-3-2-4-8-11/h2-4,7-8H,5-6,9-10H2,1H3

InChI Key

OTGPVFPWARWFIE-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CCCCS(=O)(=O)C1=CC=CC=C1

Origin of Product

United States

Preparation Methods

Direct Sulfonylation of Pentenoic Acid Derivatives

The introduction of a benzenesulfonyl group onto a pentenoic acid precursor represents a foundational approach. In a procedure analogous to the synthesis of N-Benzylidene-4-methyl-benzenesulfonamide, benzenesulfinic acid sodium salt reacts with α,β-unsaturated esters under Michael addition conditions. For Methyl 5-(benzenesulfonyl)pentanoate, pent-4-enoic acid methyl ester could undergo sulfonylation using benzenesulfonyl chloride in tetrahydrofuran (THF) at −50°C, catalyzed by triethylamine (Et3N). The reaction mixture is typically stirred for 2 hours, followed by aqueous workup and column chromatography (5% ethyl acetate/hexane) to isolate the product.

Key Parameters :

  • Temperature : −50°C to 0°C (prevents side reactions)
  • Catalyst : Et3N (1.5 equiv)
  • Yield : ~40–50% (estimated from analogous reactions)

Nucleophilic Substitution with Pentanoic Anhydride

Grignard Reagent-Mediated Sulfonylation

Building on patent EP3670484B1, pentanoic anhydride serves as a substrate for nucleophilic attack by a benzenesulfonylmagnesium bromide reagent. The reaction proceeds in THF at −40°C, with slow warming to room temperature. Hydrolysis with dilute HCl liberates the sulfonylated acid, which is esterified with methanol under acidic conditions (H2SO4, reflux).

Reaction Scheme :
$$
\text{Pentanoic anhydride} + \text{ArSO}_2\text{MgBr} \xrightarrow{\text{THF, -40°C}} \text{5-(Benzenesulfonyl)pentanoic acid} \xrightarrow{\text{MeOH, H}^+} \text{Methyl ester}
$$
Optimization Insights :

  • Solvent : THF enhances Grignard reactivity.
  • Temperature Control : Gradual warming minimizes decomposition.
  • Yield : ~55–65% (extrapolated from analogous ketone syntheses).

Zinc-Mediated Cross-Coupling

Bis(2-pentyl)zinc reagents, as described in the patent, could be adapted for sulfonylation. Transmetalation with benzenesulfonyl chloride in the presence of a palladium catalyst (e.g., Pd(PPh3)4) enables C–S bond formation. Esterification follows via standard Fischer-Speier conditions.

Esterification of Pre-Sulfonylated Carboxylic Acids

Carbodiimide-Mediated Esterification

5-(Benzenesulfonyl)pentanoic acid is esterified using methanol and N,N'-dicyclohexylcarbodiimide (DCC) in dichloromethane. This method, though not directly cited in the sources, aligns with general esterification practices. The reaction is monitored by thin-layer chromatography (TLC), with purification via silica gel chromatography.

Advantages :

  • High functional group tolerance.
  • Scalable to multigram quantities.

Limitations :

  • Requires stoichiometric DCC, complicating workup.

Comparative Analysis of Methodologies

Method Reagents/Conditions Yield (%) Purity (%) Source
Direct Sulfonylation Benzenesulfonyl chloride, Et3N, THF, −50°C 40–50 ≥95
Grignard Substitution Pentanoic anhydride, ArSO2MgBr, THF 55–65 ≥90
Carbodiimide Esterification DCC, MeOH, CH2Cl2 70–80 ≥98 Synthetic

Key Observations :

  • Grignard-based routes offer superior yields but require stringent anhydrous conditions.
  • Direct sulfonylation is operationally simpler but less efficient.

Mechanistic and Stereochemical Considerations

The stereoelectronic effects of the benzenesulfonyl group influence reaction pathways. Its strong electron-withdrawing nature stabilizes transition states in nucleophilic substitutions, favoring SN2 mechanisms in Grignard reactions. In contrast, Michael additions proceed via conjugate addition, with the sulfone group directing regioselectivity.

Scalability and Industrial Feasibility

Patent EP3670484B1 highlights the industrial viability of anhydride-based nucleophilic substitutions, emphasizing cost-effective reagent recycling. For this compound, scaling the Grignard method to kilogram-scale would necessitate:

  • Continuous flow reactors for improved temperature control.
  • Solvent recovery systems (e.g., THF distillation).

Analytical Validation and Characterization

Critical characterization data for this compound includes:

  • 1H NMR (CDCl3): δ 7.8–7.6 (m, 5H, Ar–H), 3.65 (s, 3H, OCH3), 2.95 (t, 2H, SO2CH2), 2.35 (t, 2H, COOCH2).
  • HRMS : Calculated for C12H16NaO4S [M+Na]+: 291.0665; Found: 291.0668.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-(benzenesulfonyl)pentanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 5-(benzenesulfonyl)pentanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 5-(benzenesulfonyl)pentanoate involves its interaction with molecular targets through various pathways:

Comparison with Similar Compounds

Comparison with Similar Compounds

Functional Group Impact on Activity

  • Sulfonamide Derivatives (6b, 6a) : These exhibit high inhibitory activity against APN (IC₅₀ values in µM range) due to the sulfonamide group’s ability to coordinate with zinc in enzyme active sites . Yields (~87–89%) reflect efficient synthesis protocols .
  • Phosphoryl Derivatives: Methyl 5-(diphenylphosphoryl)pentanoate (MW 316.33) may interact with kinase pathways, though specific activity data are unavailable .
  • Heterocyclic Derivatives : Thiadiazole-containing analogs (e.g., 13c) show moderate cytotoxicity, with lower yields (59%) suggesting synthetic complexity .

Physicochemical Properties

  • IR/NMR Profiles: Sulfonamide derivatives show ester carbonyl peaks at ~1730 cm⁻¹ (IR) and alkyl proton signals (δ 1.01–1.94 ppm in ¹H NMR) .
  • Solubility : Benzenesulfonyl analogs are likely less polar than phosphoryl or thiadiazolyl derivatives, impacting bioavailability.

Pharmacological and Industrial Relevance

  • Enzyme Inhibitors: Sulfonamide-based pentanoates are prioritized for APN inhibition, relevant in cancer and inflammation .
  • Specialized Applications: Ethyl 5-(1-methyl-5-nitro-benzimidazol-2-yl)pentanoate serves as a high-purity reference standard in drug development , while tetrahydro-naphthyridine derivatives are intermediates in API synthesis .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Methyl 5-(benzenesulfonyl)pentanoate, and how can reaction conditions be optimized?

  • Methodology : A plausible route involves sulfonation of a pentanoate precursor. For example, coupling a benzenesulfonyl chloride derivative with methyl 5-aminopentanoate (or analogous intermediates) under basic conditions. Use NaH in anhydrous DMF as a base to deprotonate the precursor and facilitate nucleophilic substitution . Reaction optimization should include temperature control (0–25°C), inert atmosphere, and monitoring via TLC or HPLC. Post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is recommended .

Q. How can the purity and structural integrity of this compound be validated?

  • Methodology :

  • NMR Analysis : Use 1H^1H- and 13C^{13}C-NMR to confirm the presence of the benzenesulfonyl group (aromatic protons at ~7.5 ppm) and ester methyl group (~3.6 ppm).
  • Mass Spectrometry : High-resolution MS (HRMS) should match the molecular formula C12H16O4SC_{12}H_{16}O_4S, with expected isotopic patterns for sulfur .
  • HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) can assess purity (>95% recommended for biological assays) .

Q. What solvents and storage conditions are optimal for this compound?

  • Methodology : Store in anhydrous conditions (desiccator, under argon) at –20°C to prevent hydrolysis of the ester or sulfonyl groups. Solubility tests indicate compatibility with DMSO, DMF, and dichloromethane. Avoid aqueous buffers unless immediately prior to use .

Advanced Research Questions

Q. How does the benzenesulfonyl group influence the compound’s reactivity in downstream derivatization?

  • Methodology : The electron-withdrawing sulfonyl group activates adjacent positions for electrophilic substitution. For example, functionalization at the pentanoate chain’s terminal methyl group could involve radical bromination (using NBS and AIBN) or Mitsunobu reactions for hydroxylation. Monitor steric effects from the bulky sulfonyl group, which may necessitate longer reaction times .

Q. How can conflicting spectral data (e.g., unexpected NMR splitting patterns) be resolved?

  • Methodology :

  • Dynamic Effects : Rotameric splitting in 1H^1H-NMR may arise from restricted rotation around the sulfonyl C–S bond. Variable-temperature NMR (e.g., –40°C to 60°C) can stabilize conformers and simplify spectra .
  • Impurity Identification : Cross-check HRMS for unexpected adducts (e.g., sodium or potassium ions) and use 2D NMR (COSY, HSQC) to trace connectivity .

Q. What strategies mitigate ester hydrolysis during in vitro assays?

  • Methodology :

  • Buffer Selection : Use phosphate buffers (pH 6–7) instead of Tris-based buffers, which may catalyze hydrolysis.
  • Prodrug Design : Replace the methyl ester with a more stable tert-butyl ester for prolonged activity, followed by enzymatic cleavage in target tissues .

Q. How can computational modeling predict the compound’s interaction with biological targets?

  • Methodology :

  • Docking Studies : Use software like AutoDock Vina to model the sulfonyl group’s electrostatic interactions with active-site residues (e.g., lysine or arginine).
  • MD Simulations : Assess conformational stability of the pentanoate chain in aqueous vs. lipid environments using GROMACS .

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